molecular formula C9H15N3 B2759661 2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine CAS No. 1248084-64-1

2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine

Cat. No.: B2759661
CAS No.: 1248084-64-1
M. Wt: 165.24
InChI Key: ILZIFTUNFIBPMJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol It is characterized by a pyrimidine ring attached to a propan-1-amine moiety with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of tert-butyl [2,2-dimethyl-1-(pyrimidin-2-yl)propyl]carbamate with concentrated hydrochloric acid in methanol . This reaction typically proceeds under mild conditions and yields the desired amine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2,2-dimethyl-1-pyrimidin-2-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-9(2,3)7(10)8-11-5-4-6-12-8/h4-7H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZIFTUNFIBPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=NC=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248084-64-1
Record name 2,2-dimethyl-1-(pyrimidin-2-yl)propan-1-amine
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